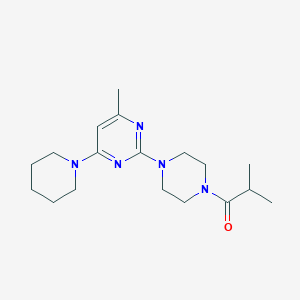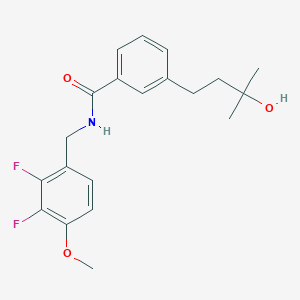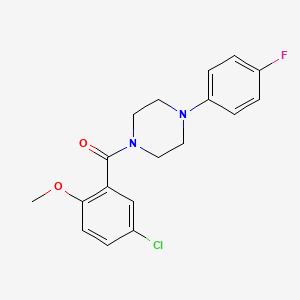![molecular formula C22H31N5O B5545589 9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)
9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, which includes compounds similar to the one , can be accomplished through intramolecular spirocyclization of pyridine substrates. This process involves the activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile in the presence of titanium isopropoxide (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various techniques, including crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies help in understanding the geometric configuration, bond lengths, and angles, which are crucial for predicting the reactivity and interaction of the molecule with other substances (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
The chemical reactivity of 3,9-diazaspiro[5.5]undecane derivatives encompasses a range of reactions, including but not limited to spirocyclization, Michael addition, and reactions with various nucleophiles and electrophiles. These reactions facilitate the introduction of diverse functional groups into the molecule, thereby altering its physical and chemical properties (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, provide insights into the compound's stability, solubility, and suitability for various applications. These properties are often determined through crystallography and thermodynamic studies, offering a detailed understanding of the compound's behavior under different conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, are fundamental for exploring the compound's potential applications in synthesis, catalysis, and material science. These properties are typically investigated through a combination of experimental and theoretical methods, such as reaction studies and computational chemistry analyses (Lee & Park, 2015).
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research has demonstrated methods for constructing diazaspiro[5.5]undecane derivatives, showcasing the compound's relevance in chemical synthesis. For example, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates represents a pivotal method, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, catalyst-free synthesis approaches for nitrogen-containing spiro heterocycles via double Michael addition reactions highlight efficient pathways to synthesize these complex structures (Aggarwal, Vij, & Khurana, 2014).
Biological Activity
The compound and its derivatives have been explored for various biological activities. While direct studies on this specific compound are not highlighted, research on closely related structures provides insights into potential applications. For instance, 1,9-diazaspiro[5.5]undecanes have been discussed for their bioactivity, showing potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Activity
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has revealed significant antihypertensive activity in spontaneously hypertensive rat models, indicating the potential therapeutic applications of such compounds in managing hypertension (Clark et al., 1983).
Antimicrobial and Antiviral Activities
Derivatives of diazaspiro[5.5]undecanes have been evaluated for antimicrobial and antiviral activities, suggesting the utility of these compounds in developing new therapeutic agents against infectious diseases. For example, compounds with the diazaspiro[5.5]undecane structure have shown activity against HSV1 and HAV-MBB, highlighting their potential as antiviral agents (Attaby et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-[(1-propan-2-ylimidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-18(2)27-13-10-24-20(27)16-25-11-7-22(8-12-25)6-5-21(28)26(17-22)15-19-4-3-9-23-14-19/h3-4,9-10,13-14,18H,5-8,11-12,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSNTHUSDKVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN2CCC3(CCC(=O)N(C3)CC4=CN=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)


![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)